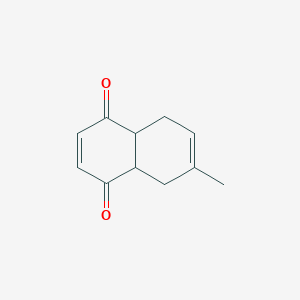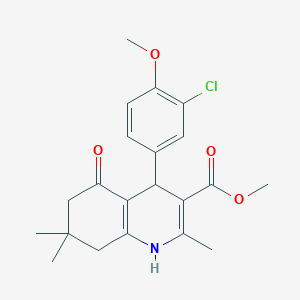![molecular formula C25H31Cl3N2O B12000648 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride CAS No. 6316-92-3](/img/structure/B12000648.png)
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The final step involves the nucleophilic substitution of the chlorinated quinoline derivative with dibutylamino ethanol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Chlorination:
- The quinoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) to introduce the chloro substituents at the desired positions.
-
Substitution with Chlorophenyl Group:
- A Friedel-Crafts acylation reaction is employed to attach the 4-chlorophenyl group to the quinoline core. This involves reacting the chlorinated quinoline with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Analyse Chemischer Reaktionen
Types of Reactions: 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
-
Reduction:
- Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can reduce the quinoline ring to tetrahydroquinoline derivatives.
-
Substitution:
- Nucleophilic substitution reactions can occur at the chloro substituents, allowing for the introduction of various functional groups using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, ethanol or methanol as solvents.
Substitution: NaOCH₃, NaOEt, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride has diverse applications in scientific research:
-
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a fluorescent probe due to its quinoline core.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine:
- Explored for its potential as an antimalarial agent, given the structural similarity to quinoline-based drugs.
- Investigated for its antimicrobial and anticancer properties.
-
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can bind to DNA and RNA, affecting their structure and function.
- It may interact with enzymes involved in metabolic pathways, inhibiting their activity.
-
Pathways Involved:
- The compound can interfere with cellular respiration and energy production.
- It may induce oxidative stress by generating reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride can be compared with other quinoline derivatives:
Similar Compounds:
Uniqueness:
- The presence of the dibutylamino ethanol side chain distinguishes it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.
- The dual chloro substituents may confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6316-92-3 |
|---|---|
Molekularformel |
C25H31Cl3N2O |
Molekulargewicht |
481.9 g/mol |
IUPAC-Name |
1-[7-chloro-2-(4-chlorophenyl)quinolin-4-yl]-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C25H30Cl2N2O.ClH/c1-3-5-13-29(14-6-4-2)17-25(30)22-16-23(18-7-9-19(26)10-8-18)28-24-15-20(27)11-12-21(22)24;/h7-12,15-16,25,30H,3-6,13-14,17H2,1-2H3;1H |
InChI-Schlüssel |
ADEZGIPHJSVFBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)

![1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000583.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)

![5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000598.png)





